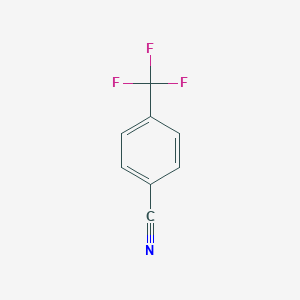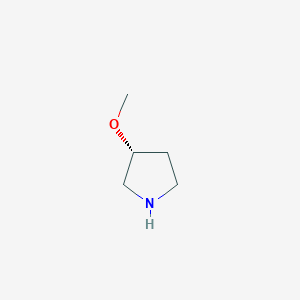
6-脱氧红果素
描述
6-Deoxyjacareubin is a natural xanthone compound that exhibits potent antioxidant and antifungal activities. It was first isolated from the plant Calophyllum inophyllum by Jackson et al. in 1969 . This compound has been studied for its ability to inhibit platelet activating factor receptor and its potential use in studies about natural platelet activating factor receptor antagonists .
科学研究应用
6-Deoxyjacareubin has a wide range of scientific research applications:
作用机制
Target of Action
6-Deoxyjacareubin primarily targets the Platelet Activating Factor (PAF) receptor . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. It also affects the permeability and dilatation of blood vessels .
Mode of Action
6-Deoxyjacareubin interacts with the PAF receptor and inhibits its function. It exhibits potent antioxidant and antifungal activities . It inhibits the PAF receptor with an IC50 of 29.0 microM . This interaction results in the prevention of non-apoptotic cell death by inhibiting ROS (Reactive Oxygen Species) production .
Biochemical Pathways
The primary biochemical pathway affected by 6-Deoxyjacareubin is the PAF signaling pathway. By inhibiting the PAF receptor, 6-Deoxyjacareubin disrupts the downstream effects of PAF, including platelet aggregation and inflammation . Additionally, by inhibiting ROS production, it impacts the oxidative stress pathways .
Pharmacokinetics
Its ability to inhibit the paf receptor and ros production suggests that it can be absorbed and distributed in the body to reach its target sites . More research is needed to understand its ADME properties and their impact on bioavailability.
Result of Action
The inhibition of the PAF receptor and ROS production by 6-Deoxyjacareubin leads to several molecular and cellular effects. It protects against non-apoptotic cell death and ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis (ALS) . It also shows antifungal activity against Cladosporium cucumerinum .
Action Environment
The action of 6-Deoxyjacareubin can be influenced by various environmental factors. For instance, hypoxic conditions can enhance its protective effects against cell death . .
生化分析
Biochemical Properties
6-Deoxyjacareubin interacts with various biomolecules, primarily through its ability to inhibit ROS production . This interaction plays a crucial role in biochemical reactions, particularly those related to cell death and survival.
Cellular Effects
6-Deoxyjacareubin has been shown to have significant effects on various types of cells and cellular processes . It protects against non-apoptotic cell death by inhibiting ROS production . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 6-Deoxyjacareubin primarily involves its interaction with ROS. By inhibiting ROS production, 6-Deoxyjacareubin can prevent non-apoptotic cell death . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in biomolecular binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Deoxyjacareubin have been observed over time. For instance, in a mouse model of familial amyotrophic lateral sclerosis (ALS), the administration of 6-Deoxyjacareubin significantly attenuated disease progression and improved locomotor dysfunction . This suggests that 6-Deoxyjacareubin may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of 6-Deoxyjacareubin vary with different dosages . For example, in a study using male SOD1 G93A mice, a dosage of 5 mg/kg of 6-Deoxyjacareubin administered intraperitoneally every seven days for one month resulted in prolonged survival time and improved locomotor dysfunction .
Metabolic Pathways
Its ability to inhibit ROS production suggests that it may interact with enzymes or cofactors involved in oxidative stress pathways .
准备方法
Synthetic Routes and Reaction Conditions
6-Deoxyjacareubin can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the leaves of Vismia latifolia . The isolation process includes extraction with solvents such as chloroform and n-hexane, followed by purification using preparative thin-layer chromatography .
Industrial Production Methods
Most of the compound is obtained through extraction from natural sources rather than synthetic production .
化学反应分析
Types of Reactions
6-Deoxyjacareubin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the xanthone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
相似化合物的比较
Similar Compounds
Jacareubin: Another xanthone compound with similar antioxidant properties.
Mangiferin: A xanthone glycoside known for its antioxidant and anti-inflammatory activities.
Garciniaxanthone: A xanthone derivative with potent antimicrobial properties.
Uniqueness
6-Deoxyjacareubin is unique due to its specific inhibition of the platelet activating factor receptor and its potent antioxidant activity. Unlike some similar compounds, it has been shown to have significant effects in neurodegenerative disease models, highlighting its potential therapeutic applications .
属性
IUPAC Name |
5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNIESSJWQBRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167420 | |
| Record name | 6-Deoxyjacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16265-56-8 | |
| Record name | 6-Deoxyjacareubin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Deoxyjacareubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Deoxyjacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


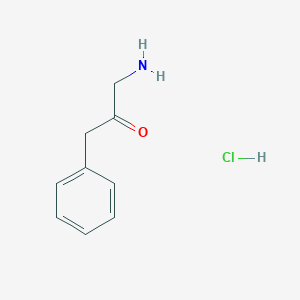
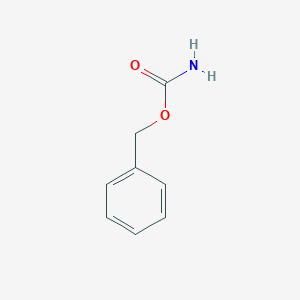

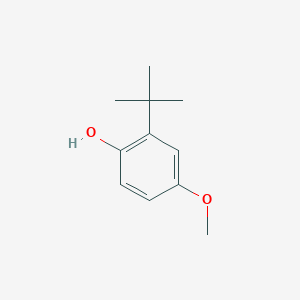
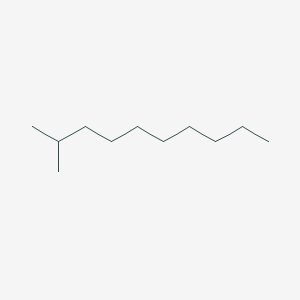
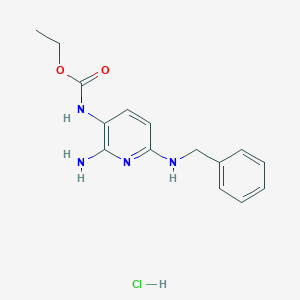
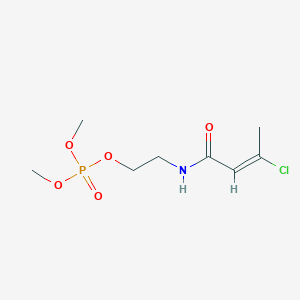
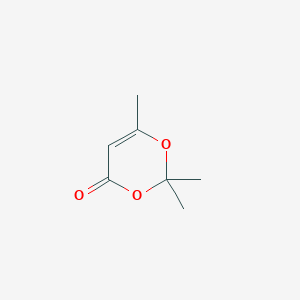
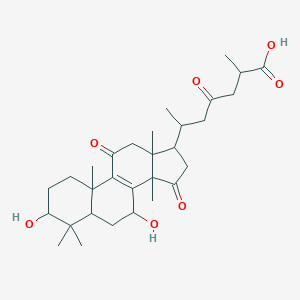
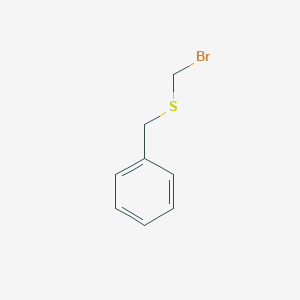
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B42176.png)

